N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c16-9-12-11-5-1-2-6-13(11)20-15(12)17-14(18)8-10-4-3-7-19-10/h3-4,7H,1-2,5-6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONGPJZFIOJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reaction: The starting materials, 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamine and thiophen-2-ylacetyl chloride, undergo a condensation reaction in the presence of a base such as triethylamine.
Cyclization Reaction: Cyclization of appropriate precursors can also be employed to obtain the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the cyano or thiophenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of antitumor and anti-inflammatory agents.
Material Science: It is utilized in the creation of advanced materials with unique electronic and optical properties.
Biology: It serves as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Anticancer Activity
- Key Insights :
- The pyrazolo-substituted 21a exhibits superior potency (IC₅₀ = 12.5 nM) compared to the original compound, attributed to enhanced hydrophobic interactions and hydrogen bonding with EGFR/HER2 kinases .
- QSAR studies indicate that higher molecular weight and logP values correlate with improved antiproliferative activity, but may reduce solubility .
Enzyme Inhibition
- Molecular docking reveals that thiadiazole substituents in Compound 3 form stable interactions with COX-2, supporting anti-inflammatory activity .
Physicochemical and Pharmacokinetic Properties
| Compound/ID | logP | Molecular Weight | Solubility | Key Pharmacokinetic Traits |
|---|---|---|---|---|
| Original Compound | ~2.5 | ~327.4 g/mol | Moderate | Moderate bioavailability |
| Compound 21a | ~3.8 | ~406.4 g/mol | Low (lipophilic) | High membrane permeability |
| Hydrazine Derivatives | ~2.0–3.0 | ~350–400 g/mol | Variable | Favorable ADME profiles |
Biological Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 270.35 g/mol. The structure features a tetrahydrobenzo[b]thiophene core substituted with a cyano group and a thiophene ring.
Anti-inflammatory Activity
In Silico Studies:
Recent studies have highlighted the potential of this compound as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies indicated that the compound binds effectively to the allosteric site of 5-LOX, demonstrating strong binding interactions characterized by hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme's active site. The binding energy was found to be competitive with known inhibitors like Celecoxib, albeit with some differences in binding affinity .
In Vitro Studies:
In vitro assays have shown that derivatives of this compound exhibit significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. For instance, compounds based on the tetrahydrobenzo[b]thiophene structure have been reported to reduce COX-2 expression levels in RAW264.7 macrophage cells .
Enzyme Inhibition
α-Glucosidase Inhibition:
The compound has also been evaluated for its α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels in diabetic patients. In a series of experiments, derivatives including N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide showed promising results as potent α-glucosidase inhibitors with IC50 values comparable to standard drugs used in diabetes management .
Antioxidant Activity
Research indicates that compounds derived from tetrahydrobenzo[b]thiophene exhibit notable antioxidant properties. These compounds can inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant activity has been quantified through various assays, revealing inhibition rates ranging from 19% to 30%, suggesting their potential utility in preventing oxidative stress-related diseases .
Summary of Biological Activities
Q & A
Q. What in vitro models are suitable for dual EGFR/HER2 inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
